

An In-depth Technical Guide to the Synthesis of Diisopropyl (R)-(+)-malate

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Compound of Interest

Compound Name: *Diisopropyl (R)-(+)-malate*

Cat. No.: *B1311375*

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This technical guide provides a comprehensive overview of the synthesis of **Diisopropyl (R)-(+)-malate**, a valuable chiral building block in organic synthesis. The document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Diisopropyl (R)-(+)-malate is the diisopropyl ester of (R)-(+)-malic acid. Its stereochemistry and functional groups make it a useful intermediate in the synthesis of various complex molecules, including natural products and pharmaceuticals. The synthesis of this compound is typically achieved through the direct esterification of (R)-(+)-malic acid with isopropanol, a classic example of a Fischer-Speier esterification. This reaction is generally catalyzed by a strong acid to achieve a reasonable reaction rate and high yield.

Synthetic Pathway

The synthesis of **Diisopropyl (R)-(+)-malate** proceeds via the acid-catalyzed esterification of the two carboxylic acid moieties of (R)-(+)-malic acid with isopropanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of isopropanol is often used, and the water generated during the reaction is typically removed.

Reaction Scheme:

(R)-(+)-Malic Acid + 2 Isopropanol \rightleftharpoons **Diisopropyl (R)-(+)-malate** + 2 H₂O (in the presence of an acid catalyst)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **Diisopropyl (R)-(+)-malate**. Please note that specific results may vary based on the exact reaction conditions and scale.

Parameter	Value	Reference
Reactants		
Starting Material	(R)-(+)-Malic Acid	[1][2]
Reagent	Isopropanol	
Catalyst	p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H2SO4)	
Reaction Conditions		
Molar Ratio (Malic Acid:Isopropanol)	1 : excess	[3]
Catalyst Loading	Catalytic amount	
Temperature	Reflux temperature of isopropanol (approx. 82 °C)	
Reaction Time	Several hours to completion (monitoring by TLC or GC is recommended)	
Product Characteristics		
Molecular Formula	C10H18O5	[4]
Molecular Weight	218.25 g/mol	[4][5]
Appearance	Colorless to slightly yellow liquid/solid	[6]
Boiling Point	237 °C (lit.)	[5]
Density	1.055 g/mL at 25 °C (lit.)	[5]
Optical Rotation	Specific rotation value will be positive	[5]
Yield		
Typical Yield	High (can exceed 90% with efficient water removal)	[6]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of **Diisopropyl (R)-(+)-malate** via Fischer esterification using p-toluenesulfonic acid as a catalyst.

Materials:

- (R)-(+)-Malic acid
- Isopropanol (anhydrous)
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

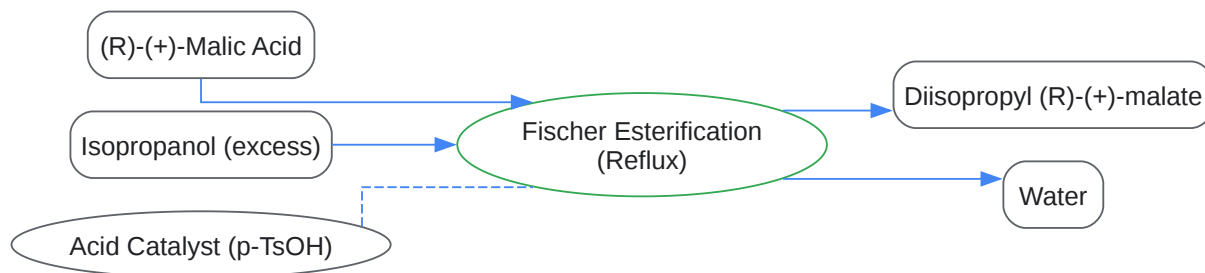
- Round-bottom flask
- Reflux condenser
- Dean-Stark trap (optional, for water removal)
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add (R)-(+)-malic acid and a significant excess of anhydrous isopropanol.
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. If using a Dean-Stark trap, water will be collected as an azeotrope with isopropanol.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Remove the excess isopropanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
 - Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.^[7]
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.^[7] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Diisopropyl (R)-(+)-malate**.
- **Purification:** The crude product can be purified by vacuum distillation to yield the pure **Diisopropyl (R)-(+)-malate**.^[6]

Visualizations

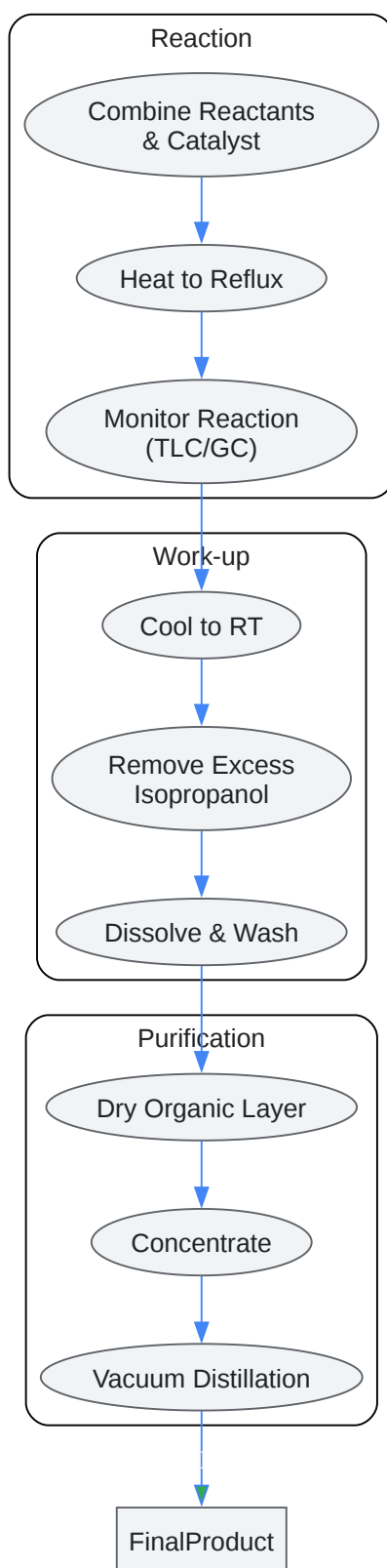
Diagram 1: Synthesis Pathway of **Diisopropyl (R)-(+)-malate**



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Caption: Reaction scheme for the synthesis of **Diisopropyl (R)-(+)-malate**.

Diagram 2: Experimental Workflow



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Caption: Step-by-step workflow for the synthesis and purification.

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